molecular formula C18H12O3 B12054309 2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione

2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione

Cat. No.: B12054309
M. Wt: 276.3 g/mol
InChI Key: QNFADEUCTPASBF-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione typically involves the reaction of a suitable precursor with phenol derivatives. One common method includes the use of a cyclohexadiene derivative and a phenoxyphenyl halide in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity . Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

2-(4-phenoxyphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H12O3/c19-14-8-11-18(20)17(12-14)13-6-9-16(10-7-13)21-15-4-2-1-3-5-15/h1-12H

InChI Key

QNFADEUCTPASBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=O)C=CC3=O

Origin of Product

United States

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